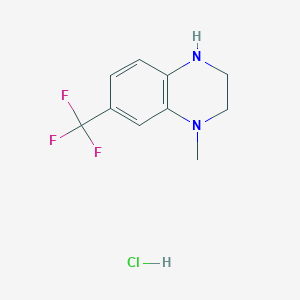
4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed new methods for synthesizing quinoxaline derivatives, demonstrating the versatility of quinoxaline chemistry. For instance, Kurasawa et al. (1996) reported a method for synthesizing 4H-1,3,4-thiadiazino[5,6-b]quinoxalines through the reaction of 6-chloro-2-[1-methyl-2-(memylthiocarbamoyl)hydrazino]quinoxaline with acetic anhydride or trifluoroacetic anhydride, leading to various derivatives with potential pharmacological applications Kurasawa et al., 1996.
Antimicrobial and Antituberculosis Activities
Quinoxaline derivatives have shown promise in antimicrobial and antituberculosis studies. A study by Jaso et al. (2005) synthesized and evaluated 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. They found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of quinoxaline derivatives as antituberculosis agents Jaso et al., 2005.
Anti-inflammatory and Antimalarial Properties
Quinoxaline derivatives have also been explored for their anti-inflammatory and antimalarial properties. Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands with significant anti-inflammatory properties in vivo Smits et al., 2008. Additionally, Görlitzer et al. (2006) synthesized derivatives with high in vitro antimalarial activity, indicating the potential of quinoxaline compounds in treating malaria Görlitzer et al., 2006.
Optical and Morphological Studies
Quinoxaline derivatives have unique optical properties, as demonstrated by Rajalakshmi and Palanisami (2020), who synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives. Their study revealed insights into the compounds' absorption, emission, quantum yield, and aggregation-induced emission (AIE) properties, suggesting potential applications in material science Rajalakshmi & Palanisami, 2020.
Eigenschaften
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.ClH/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13;/h2-3,6,14H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXHODXRIOBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

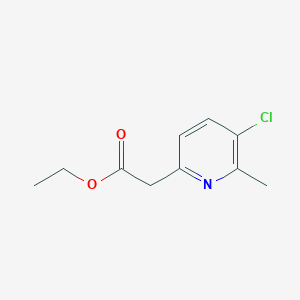
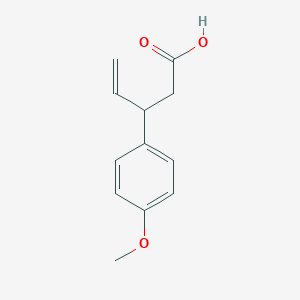
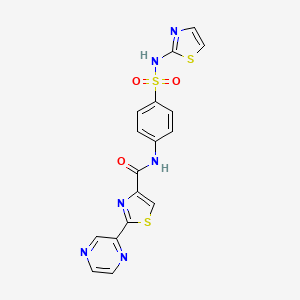
![N-cyclopentyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2888204.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2888208.png)

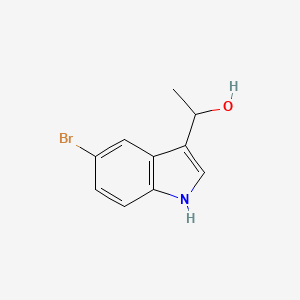
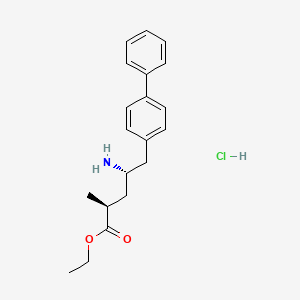
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide](/img/structure/B2888215.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)
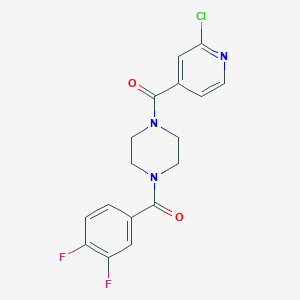
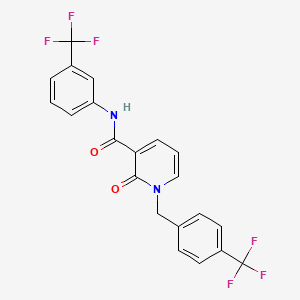
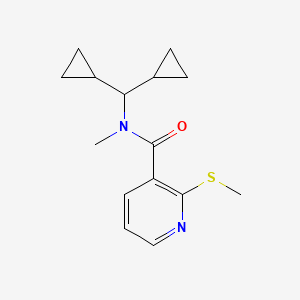
![2-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2888220.png)